Cas no 2679858-76-3 (tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate)

tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 2679858-76-3
- EN300-28280215
- tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate
-
- インチ: 1S/C10H15F4NO2/c1-9(2,3)17-8(16)15-5-6(11)4-7(15)10(12,13)14/h6-7H,4-5H2,1-3H3/t6-,7+/m1/s1
- InChIKey: HONRKAWDSCPEGZ-RQJHMYQMSA-N
- SMILES: F[C@H]1CN(C(=O)OC(C)(C)C)[C@H](C(F)(F)F)C1
計算された属性
- 精确分子量: 257.10389137g/mol
- 同位素质量: 257.10389137g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 298
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 29.5Ų
tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28280215-0.5g |
tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
2679858-76-3 | 95.0% | 0.5g |
$1660.0 | 2025-03-19 | |
Enamine | EN300-28280215-0.05g |
tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
2679858-76-3 | 95.0% | 0.05g |
$1452.0 | 2025-03-19 | |
Enamine | EN300-28280215-10.0g |
tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
2679858-76-3 | 95.0% | 10.0g |
$7435.0 | 2025-03-19 | |
Enamine | EN300-28280215-5.0g |
tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
2679858-76-3 | 95.0% | 5.0g |
$5014.0 | 2025-03-19 | |
Enamine | EN300-28280215-1g |
tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
2679858-76-3 | 1g |
$1729.0 | 2023-09-09 | ||
Enamine | EN300-28280215-0.25g |
tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
2679858-76-3 | 95.0% | 0.25g |
$1591.0 | 2025-03-19 | |
Enamine | EN300-28280215-1.0g |
tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
2679858-76-3 | 95.0% | 1.0g |
$1729.0 | 2025-03-19 | |
Enamine | EN300-28280215-5g |
tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
2679858-76-3 | 5g |
$5014.0 | 2023-09-09 | ||
Enamine | EN300-28280215-10g |
tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
2679858-76-3 | 10g |
$7435.0 | 2023-09-09 | ||
Enamine | EN300-28280215-2.5g |
tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
2679858-76-3 | 95.0% | 2.5g |
$3389.0 | 2025-03-19 |
tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylateに関する追加情報
Introduction to tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS No. 2679858-76-3)
Tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS No. 2679858-76-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolidines, which are five-membered heterocyclic compounds with a nitrogen atom and are widely used in the synthesis of bioactive molecules.
The tert-butyl group in this compound serves as a protecting group, which is crucial for controlling the reactivity and stability of the molecule during synthetic processes. The presence of the (2S,4R) stereochemistry is particularly important as it imparts specific conformational properties that can influence the compound's interactions with biological targets. The 4-fluoro and 2-(trifluoromethyl) substituents further enhance the compound's physicochemical properties, making it an attractive candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate in modulating specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a specific enzyme involved in neurodegenerative diseases. The researchers found that the unique combination of fluorine atoms and the chiral centers contributes to its high selectivity and efficacy.
In another study, published in Organic Letters, scientists explored the synthetic routes to produce tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate with high enantiomeric purity. The optimized synthetic protocol involved a series of stereoselective reactions, including asymmetric hydrogenation and fluorination steps. This work not only demonstrated the feasibility of large-scale production but also provided valuable insights into the factors influencing stereocontrol during synthesis.
The biological activity of tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate has also been investigated in preclinical models. In a study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated its effects on cellular signaling pathways associated with cancer. The results indicated that this compound effectively inhibited the proliferation of cancer cells by targeting key signaling proteins. These findings suggest that tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate could be a promising lead compound for developing novel anticancer agents.
Beyond its potential therapeutic applications, tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate has also been studied for its use as a building block in organic synthesis. Its versatile reactivity and stability make it an ideal intermediate for constructing complex molecules with diverse functional groups. For example, a recent paper in Tetrahedron described how this compound was used to synthesize a series of novel pyrrolidine derivatives with potential applications in materials science and catalysis.
The safety profile of tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate is another critical aspect that has been extensively evaluated. Toxicological studies have shown that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for further development as a drug candidate. However, as with any new chemical entity, ongoing research is necessary to fully understand its long-term safety and potential side effects.
In conclusion, tert-butyl (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS No. 2679858-76-3) is a multifaceted compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structural features and biological activities make it an attractive target for further investigation and development. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in the scientific community.
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